Cas no 2228973-46-2 (4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione)
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione
- 2228973-46-2
- EN300-1996082
-
- Inchi: 1S/C9H9ClN2O3/c1-12-4-11-9(10)8(12)5-2-6(13)15-7(14)3-5/h4-5H,2-3H2,1H3
- InChI Key: FRGQEWVWARQLBN-UHFFFAOYSA-N
- SMILES: ClC1=C(C2CC(=O)OC(C2)=O)N(C)C=N1
Computed Properties
- Exact Mass: 228.0301698g/mol
- Monoisotopic Mass: 228.0301698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 61.2Ų
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996082-0.05g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 0.05g |
$1560.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-0.1g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 0.1g |
$1635.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-0.25g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 0.25g |
$1708.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-0.5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 0.5g |
$1783.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-1.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 1g |
$1857.0 | 2023-06-01 | ||
| Enamine | EN300-1996082-2.5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 2.5g |
$3641.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-5.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 5g |
$5387.0 | 2023-06-01 | ||
| Enamine | EN300-1996082-10.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 10g |
$7988.0 | 2023-06-01 | ||
| Enamine | EN300-1996082-1g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 1g |
$1857.0 | 2023-09-16 | ||
| Enamine | EN300-1996082-5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione |
2228973-46-2 | 5g |
$5387.0 | 2023-09-16 |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione
Introduction to 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione (CAS No. 2228973-46-2)
4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This heterocyclic oxane derivative, identified by the CAS number 2228973-46-2, features a combination of a chlorinated imidazole moiety and a dione group, which together contribute to its remarkable reactivity and potential therapeutic applications. The compound's molecular framework suggests a high degree of functional flexibility, making it an attractive scaffold for the development of novel bioactive molecules.
The 4-chloro-1-methyl-1H-imidazol-5-yl substituent plays a pivotal role in modulating the compound's interactions with biological targets. Imidazole derivatives are well-documented for their ability to engage with a wide range of enzymes and receptors, often serving as key pharmacophores in drug discovery. The presence of a chlorine atom at the 4-position enhances the electrophilicity of the imidazole ring, facilitating further derivatization and functionalization. This feature is particularly valuable in medicinal chemistry, where site-specific modifications can significantly alter biological activity.
The oxane-2,6-dione core introduces additional reactivity through its conjugated carbonyl groups. This structural motif is known to exhibit strong hydrogen bonding capabilities, which can be leveraged to improve binding affinity and selectivity in drug design. Furthermore, the dione group can participate in various chemical reactions, including Michael additions and cycloadditions, providing multiple pathways for structural diversification. These characteristics make 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione a promising candidate for further exploration in synthetic chemistry and drug development.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for potential therapeutic applications. Molecular docking studies have revealed that derivatives of this oxane dione exhibit promising interactions with targets involved in inflammatory pathways and cancer metabolism. The chloro-substituted imidazole moiety appears to be particularly important for these interactions, suggesting that further optimization around this core structure could yield potent inhibitors or modulators.
In vitro studies have begun to elucidate the mechanistic aspects of 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione's bioactivity. Initial results indicate that it may interfere with key metabolic enzymes by competing with natural substrates or by covalently modifying active sites. The oxane dione group also contributes to its stability under physiological conditions, ensuring prolonged activity within biological systems. These findings align with the growing interest in heterocyclic compounds as scaffolds for next-generation therapeutics.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional organic synthesis techniques have been employed to construct the oxane ring while maintaining regioselectivity at the imidazole nitrogen atoms. Advances in catalytic methods have also enabled more streamlined approaches to introducing the chloro-substituent without unwanted side reactions. Such synthetic innovations are crucial for producing sufficient quantities of the compound for both preclinical and clinical investigations.
As research progresses, the potential applications of 4-(4-chloro-1-methyl-1H-imidazol-5-yl)oxane-2,6-dione are expected to expand beyond initial findings. Its structural features suggest utility not only as an active pharmaceutical ingredient but also as a building block for more complex molecules via cross-coupling reactions or other transformations. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its therapeutic potential.
The compound's stability under various conditions makes it suitable for formulation into diverse delivery systems, including oral tablets or injectable solutions. Pharmacokinetic studies are currently underway to assess its absorption, distribution, metabolism, and excretion profiles. These data will inform decisions regarding dosage regimens and potential side effects, ensuring safe and effective use in clinical settings.
Environmental considerations also play a role in evaluating such compounds for widespread use. Biodegradability studies are being conducted to understand how 4-(4-chloro-1-methyl-1H-imidazol-5-yloxane)-2,6-dione behaves in natural ecosystems following disposal or accidental release. Responsible handling practices will be implemented during both production and application phases to minimize ecological impact.
The integration of machine learning tools into drug discovery pipelines has accelerated the identification of promising candidates like this one from large chemical libraries. Predictive models trained on known bioactive molecules have highlighted 4-(4-chloro - 1 - methyl - 1 H - imidazol - 5 - yl)oxane - 2 , 6 - dione as a high-potential scaffold based on its physicochemical properties alone before any experimental validation was performed.
The future direction for research on this compound includes exploring its interactions with protein targets at higher resolution using cryogenic electron microscopy (CryoEM). Such structural insights could reveal novel binding modes not apparent from initial functional assays while guiding rational design modifications aimed at improving potency or selectivity further down stream toward clinical translation efforts worldwide
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